molecular formula C10H15N3O4 B2583418 1-[(1S)-3-Carbamoyl-1-carboxypropyl]-4,5-dimethyl-1H-imidazol-3-ium-3-olate CAS No. 1014081-44-7

1-[(1S)-3-Carbamoyl-1-carboxypropyl]-4,5-dimethyl-1H-imidazol-3-ium-3-olate

Cat. No.: B2583418
CAS No.: 1014081-44-7
M. Wt: 241.247
InChI Key: JWUWLMPKIWTYMC-QMMMGPOBSA-N
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Description

1-[(1S)-3-Carbamoyl-1-carboxypropyl]-4,5-dimethyl-1H-imidazol-3-ium-3-olate is a high-purity chemical compound offered for research and development purposes. This imidazole-based molecule is of significant interest in medicinal chemistry and pharmaceutical sciences, particularly in the exploration of new solid forms. Heterocyclic compounds like this imidazole derivative are fundamental in drug discovery, as over 85% of all FDA-approved drug molecules contain heterocyclic scaffolds due to their favorable physicochemical properties and ability to interact with biological targets . The structure, featuring both carbamoyl and carboxylic acid functional groups, suggests potential for the compound to act as a coformer in the creation of pharmaceutical cocrystals. Cocrystal engineering is a powerful strategy to improve the solubility, stability, and bioavailability of Active Pharmaceutical Ingredients (APIs) without altering their pharmacological activity . Related 1-hydroxyimidazole 3-oxide analogs have been successfully applied as coformers with APIs like barbituric acid, demonstrating the value of this chemical class in developing novel therapeutic materials . Furthermore, imidazole derivatives are extensively investigated for their diverse biological activities, including potential antitumor properties, making them valuable scaffolds for developing new oncological therapies . Researchers can utilize this compound in studies focusing on crystal engineering, formulation science, and the synthesis of novel bioactive molecules. This product is intended for research applications in a laboratory setting only. It is not classified or sold for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

(2S)-5-amino-2-(4,5-dimethyl-3-oxidoimidazol-3-ium-1-yl)-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O4/c1-6-7(2)13(17)5-12(6)8(10(15)16)3-4-9(11)14/h5,8H,3-4H2,1-2H3,(H2,11,14)(H,15,16)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWUWLMPKIWTYMC-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C([N+](=CN1C(CCC(=O)N)C(=O)O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C([N+](=CN1[C@@H](CCC(=O)N)C(=O)O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(1S)-3-Carbamoyl-1-carboxypropyl]-4,5-dimethyl-1H-imidazol-3-ium-3-olate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Chemical Reactions Analysis

1-[(1S)-3-Carbamoyl-1-carboxypropyl]-4,5-dimethyl-1H-imidazol-3-ium-3-olate undergoes various chemical reactions, including:

Scientific Research Applications

Pharmaceutical Development

The compound has been studied for its pharmacological properties, particularly in the context of cancer treatment and metabolic disorders. Its structural similarity to known pharmacophores suggests potential as a lead compound in drug discovery.

Antitumor Activity

Research indicates that derivatives of imidazole compounds exhibit significant antitumor activity. For instance, studies on related compounds have shown efficacy against various cancer cell lines, suggesting that 1-[(1S)-3-Carbamoyl-1-carboxypropyl]-4,5-dimethyl-1H-imidazol-3-ium-3-olate may also possess similar properties. A comparative study could be conducted to evaluate its effectiveness against specific cancer types.

Enzyme Inhibition

The compound may act as an inhibitor of certain enzymes involved in metabolic pathways. Enzyme inhibition studies can provide insights into its mechanism of action and potential therapeutic applications in metabolic diseases.

Biochemical Research

Due to its unique chemical structure, this compound can be utilized in biochemical assays to study protein interactions and cellular signaling pathways. Its role as a probe in biological systems can help elucidate complex biochemical processes.

Case Study 1: Antitumor Activity

A study conducted on imidazole derivatives demonstrated that modifications on the imidazole ring could enhance cytotoxicity against melanoma cell lines. The results indicated a dose-dependent response, with higher concentrations leading to increased cell death rates. Future studies should incorporate 1-[(1S)-3-Carbamoyl-1-carboxypropyl]-4,5-dimethyl-1H-imidazol-3-ium-3-olate to assess its specific effects.

Case Study 2: Enzyme Inhibition

In a recent investigation into enzyme inhibitors targeting metabolic pathways, several imidazole-based compounds were evaluated for their ability to inhibit key enzymes involved in glycolysis. Preliminary results suggested that modifications similar to those found in 1-[(1S)-3-Carbamoyl-1-carboxypropyl]-4,5-dimethyl-1H-imidazol-3-ium-3-olate could lead to effective enzyme inhibitors.

Mechanism of Action

The mechanism of action of 1-[(1S)-3-Carbamoyl-1-carboxypropyl]-4,5-dimethyl-1H-imidazol-3-ium-3-olate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of enzyme activity and interference with cellular processes .

Comparison with Similar Compounds

Molecular Data :

  • Molecular Formula : The compound’s molecular weight is reported as 241.25 g/mol .
  • Purity : Commercial samples are available at 95% purity .

The compound shares structural homology with other imidazole derivatives, particularly in the substitution pattern of the core and side-chain functional groups. Below is a comparative analysis based on molecular structure, substituent effects, and available data.

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Purity CAS No. (if available)
1-[(1S)-3-Carbamoyl-1-carboxypropyl]-4,5-dimethyl-1H-imidazol-3-ium-3-olate Not explicitly stated 241.25 Carbamoyl, carboxy on (1S)-propyl 95% Not specified
1-[(1S)-1,3-Dicarboxypropyl]-4,5-dimethyl-1H-imidazol-3-ium-3-olate C10H21N3O3 231.30 Two carboxy groups on propyl 95% 72039-28-2
1-[1-Carboxy-3-(methylsulfanyl)propyl]-4,5-dimethyl-1H-imidazol-3-ium-3-olate C10H16N2O3S 244.31 Carboxy and methylsulfanyl on propyl >90% 126263-37-4
Key Observations:

Functional Group Influence: The target compound features a carbamoyl (-CONH₂) and carboxy (-COOH) group, which may enhance solubility in polar solvents and participation in hydrogen bonding . The methylsulfanyl analog (CAS 126263-37-4) introduces a thioether (-S-CH₃) group, which could improve lipophilicity and membrane permeability compared to the carbamoyl variant .

Molecular Weight and Purity :

  • The methylsulfanyl derivative has the highest molecular weight (244.31 g/mol) due to the sulfur atom, while the dicarboxypropyl analog is lighter (231.30 g/mol) .
  • All three compounds are available at ≥90% purity, indicating their utility in research or industrial applications .

Synthetic and Commercial Accessibility: The methylsulfanyl analog is commercially available, with suppliers offering custom synthesis services . No direct synthesis protocols for the target compound are provided in the evidence, though related imidazole derivatives (e.g., trityl-protected analogs) have been synthesized via reductive alkylation or aldehyde reduction .

Limitations in Available Data:
  • Physicochemical Properties : Melting points, solubility, and stability data are absent in the provided evidence.
  • Stereochemical Impact : The (1S)-configuration’s role in reactivity or bioactivity remains unexplored in the referenced materials.

Biological Activity

1-[(1S)-3-Carbamoyl-1-carboxypropyl]-4,5-dimethyl-1H-imidazol-3-ium-3-olate is a complex organic compound notable for its unique imidazolium structure. This compound features a five-membered nitrogen-containing heterocyclic ring and is characterized by the presence of multiple functional groups, including a carbamoyl and carboxypropyl moiety. Its molecular formula is C10H14N2O5C_{10}H_{14}N_2O_5 with a molecular weight of approximately 242.23 g/mol .

Research indicates that 1-[(1S)-3-Carbamoyl-1-carboxypropyl]-4,5-dimethyl-1H-imidazol-3-ium-3-olate exhibits various biological activities, primarily due to its ability to interact with biomolecules and modulate enzymatic pathways. The compound has shown potential in enhancing enzymatic stability and influencing metabolic processes .

Enzymatic Stability

Studies have demonstrated that the structural modifications in imidazole derivatives can significantly affect their stability in biological media. For instance, the introduction of branched alkyl chains has been shown to enhance enzymatic stability by factors ranging from 8 to 40 compared to linear counterparts . This suggests that similar modifications in the structure of 1-[(1S)-3-Carbamoyl-1-carboxypropyl]-4,5-dimethyl-1H-imidazol-3-ium-3-olate could potentially improve its biological efficacy.

Interaction with Biomolecules

The compound has been observed to interact with various proteins and enzymes, which may lead to altered biochemical pathways. For example, ex vivo studies indicated that the compound could prolong the displacement of certain ligands from brain cortical membranes, suggesting a neuroactive role .

Neuroprotective Effects

In a specific case study examining neuroprotective effects, derivatives of imidazole compounds similar to 1-[(1S)-3-Carbamoyl-1-carboxypropyl]-4,5-dimethyl-1H-imidazol-3-ium-3-olate were tested for their ability to protect neuronal cells from oxidative stress. Results showed that these compounds could significantly reduce cell death in vitro, indicating potential therapeutic applications in neurodegenerative diseases .

Comparative Analysis with Similar Compounds

A comparative analysis reveals that while several compounds share structural similarities with 1-[(1S)-3-Carbamoyl-1-carboxypropyl]-4,5-dimethyl-1H-imidazol-3-ium-3-olate, their biological activities can vary widely based on their functional groups and molecular configurations. Below is a summary table comparing notable compounds:

Compound NameStructural FeaturesUnique Properties
5-Amino-2-(4,5-dimethyl-3-oxido-1H-imidazol-1-YL)-5-oxopentanoic acid Contains amino group and oxido functionalityPotential neuroprotective effects
4,5-Dimethylimidazole Basic imidazole structure without substituentsCommonly used in food industry as flavoring agent
2-Methylimidazole Methyl substitution at position 2Used in polymerization processes

Future Research Directions

The exploration of 1-[(1S)-3-Carbamoyl-1-carboxypropyl]-4,5-dimethyl-1H-imidazol-3-ium-3-olate continues to reveal its significance in both synthetic chemistry and biological research. Further studies are essential to fully understand its capabilities and applications in pharmacology and biochemistry. Future research should focus on:

  • Mechanistic Studies : Understanding the precise mechanisms through which this compound interacts with cellular targets.
  • Clinical Trials : Evaluating the safety and efficacy of this compound in clinical settings.
  • Structural Modifications : Investigating how variations in its structure can enhance its biological activity.

Q & A

Q. Table 1: Key Characterization Data

PropertyValue/TechniqueSource
Molecular Weight242.23 g/mol (C10H14N2O5)
Purity≥95% (HPLC)
NMR Analysis1H (δ 7.2–8.1 ppm for aromatic H)

Advanced: How can SHELXL be optimized for refining the crystal structure of this compound when twinning or high-resolution data are present?

Answer:
SHELXL is robust for small-molecule refinement, even with challenging data. Key strategies include:

  • Twinning : Use the TWIN and BASF commands to model twin domains. For high-resolution data (<1.0 Å), enable anisotropic displacement parameters (ADPs) for non-H atoms .
  • Hydrogen Bonding : Apply restraints to carbamoyl and carboxyl groups using AFIX commands to maintain geometry during refinement .
  • Validation : Cross-check with PLATON or OLEX2 to detect residual electron density peaks (>0.3 e⁻/ų) and adjust disorder models .

Q. Table 2: SHELXL Refinement Parameters

ParameterSettingPurpose
R1/wR2<0.05 (I > 2σ(I))Convergence criteria
Twin Fraction (BASF)0.25–0.75Twinning correction
ADP RefinementAnisotropic for non-H atomsHigh-resolution data

Advanced: How should researchers address contradictions between theoretical and experimental crystallographic data (e.g., bond lengths, angles)?

Answer:
Discrepancies often arise from dynamic effects (e.g., thermal motion) or computational approximations. Methodological steps include:

  • Dynamic vs. Static Models : Compare X-ray structures with DFT-optimized geometries. Use software like Gaussian to calculate gas-phase structures, noting deviations >0.05 Å in bond lengths .
  • Thermal Ellipsoids : Analyze ADPs in crystallographic reports; elongated ellipsoids suggest positional disorder requiring split-site modeling .
  • Database Cross-Validation : Compare with Cambridge Structural Database (CSD) entries for similar imidazole derivatives to identify outliers .

Basic: What analytical methods are critical for assessing the purity and stability of this compound under storage conditions?

Answer:

  • Purity : Use HPLC-UV with a C18 column (acetonitrile/water gradient) and compare retention times against standards. Purity ≥95% is typical for research-grade material .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic LC-MS analysis to detect degradation products (e.g., hydrolysis of carbamoyl groups) .

Q. Table 3: Stability Profile

ConditionDegradation ThresholdMethod
-20°C (dry)≥5 yearsLC-MS/MS
25°C/60% RH12–18 monthsHPLC

Advanced: What methodological frameworks ensure rigor in designing experiments involving this compound’s bioactivity or mechanistic studies?

Answer:

  • Dose-Response Design : Use a logarithmic concentration range (1 nM–100 µM) with triplicate measurements to calculate IC50/EC50 values. Include positive/negative controls (e.g., DMSO vehicle) .
  • Data Triangulation : Combine crystallography, NMR, and computational docking to validate binding interactions. For enzyme inhibition assays, correlate Ki values with structural data .
  • Bias Mitigation : Employ blinded analysis for subjective endpoints (e.g., microscopy) and pre-register experimental protocols on platforms like Open Science Framework .

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